Quinolin-2-ylacetic acid
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Overview
Description
2-(Quinolin-2-YL)acetic acid is a chemical compound with the empirical formula C11H9NO2 . It is a solid substance .
Synthesis Analysis
The synthesis of quinoline-based compounds has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular weight of 2-(Quinolin-2-YL)acetic acid is 187.19 . The InChI key is GQOJGBVTUSRBPQ-UHFFFAOYSA-N .Chemical Reactions Analysis
Quinoline skeletons play a major role in medicinal chemistry. They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .Scientific Research Applications
HIV-1 Replication Inhibition
2-(Quinolin-3-yl)-acetic-acid derivatives, including 2-(Quinolin-2-YL)acetic acid, have been identified as allosteric HIV-1 integrase inhibitors. These compounds block integrase interactions with viral DNA and its cellular cofactor LEDGF, effectively inhibiting HIV-1 replication. Their multifaceted mechanism of action includes blocking multiple steps of HIV-1 integration, making them promising antiretroviral compounds (Kessl et al., 2012).Rhizogenesis Stimulation in Plant Propagation
Derivatives of 2-(Quinolin-2-YL)acetic acid have been studied for their potential in stimulating rhizogenesis in microclonal plant propagation. These compounds have shown significant effectiveness in enhancing root system development in plants, particularly in Paulownia clones, which is vital for successful plant reproduction and growth in agricultural practices (Zavhorodnii et al., 2022).Novel Chemical Synthesis
Research has focused on the synthesis of new chemical compounds using 2-(Quinolin-2-YL)acetic acid derivatives. For instance, a new synthesis protocol for 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid has been developed, highlighting the versatility and potential of 2-(Quinolin-2-YL)acetic acid in creating novel chemical entities (Lichitsky et al., 2022).Antimicrobial Activity
Some derivatives of 2-(Quinolin-2-YL)acetic acid have been synthesized and evaluated for their antimicrobial activities. These compounds have demonstrated significant inhibitory effects against a range of bacterial and fungal pathogens, indicating their potential use in developing new antimicrobial agents (Ahmed et al., 2006).Antitubercular Properties
2-(Quinolin-4-yloxy)acetamides, closely related to 2-(Quinolin-2-YL)acetic acid, have been found to be potent inhibitors of Mycobacterium tuberculosis growth. These compounds have shown effectiveness against both drug-susceptible and drug-resistant strains of tuberculosis, presenting a new avenue for tuberculosis treatment research (Pissinate et al., 2016).
Safety and Hazards
Future Directions
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have versatile applications in the fields of industrial and synthetic organic chemistry . Therefore, the future directions of 2-(Quinolin-2-YL)acetic acid could be in the development of new drugs and in various industrial applications.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets due to their versatile applications in medicinal chemistry . They are essential scaffolds for leads in drug discovery .
Mode of Action
Quinoline derivatives are known to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antimicrobial activities . The interaction of these compounds with their targets often results in significant changes in cellular processes.
Biochemical Pathways
Quinoline derivatives have been reported to inhibit the release of lysozyme and β-glucuronidase , suggesting that they may affect pathways related to these enzymes.
Result of Action
Given the broad spectrum of bio-responses exhibited by quinoline derivatives , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(Quinolin-2-YL)acetic acid are largely derived from its quinoline structure. Quinoline nucleus is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoline derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . These activities suggest that 2-(Quinolin-2-YL)acetic acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-quinolin-2-ylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDPFLYDDGYGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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